6-Cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl carbinol.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the 3,4-dimethoxyphenyl group is reacted with the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine.
Cyclopropyl-Substituted Compounds: Compounds like cyclopropylamine and cyclopropylcarbinol.
Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine.
Uniqueness
6-Cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide is unique due to its combination of a cyclopropyl group, a dimethoxyphenyl group, and a pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
6-cyclopropyl-N-(3,4-dimethoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-6-5-11(7-15(14)22-2)19-16(20)13-8-12(10-3-4-10)17-9-18-13/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYWVRNGKCSGLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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